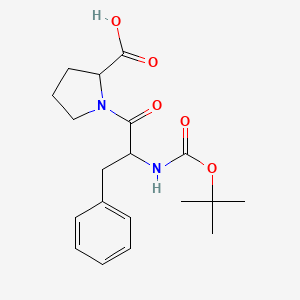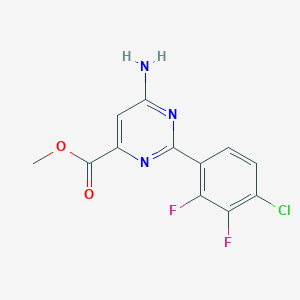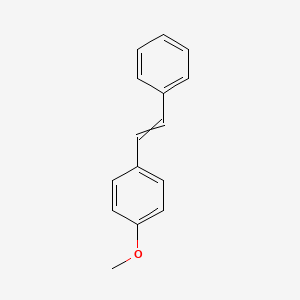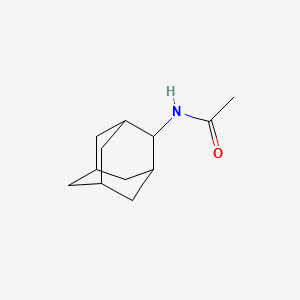
Adamantanacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantanacetamide: is a chemical compound derived from adamantane, a highly stable and rigid hydrocarbon The adamantane structure is known for its diamond-like framework, which imparts unique physical and chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing Adamantanacetamide involves the Ritter reaction. This process starts with adamantane, which is reacted with acetonitrile and sulfuric acid to form the intermediate N-(1-adamantyl)acetamide.
Bromination and Amide Formation: Another method involves the bromination of adamantane to form 1-bromoadamantane, which is then reacted with acetonitrile in the presence of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and minimize the use of toxic reagents or solvents, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Adamantanacetamide can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can also undergo substitution reactions, where functional groups on the adamantane core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized adamantane derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
Adamantanacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Adamantanacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: this compound can affect cellular pathways related to inflammation and immune response, contributing to its antiviral and antibacterial effects.
Comparison with Similar Compounds
N-(1-adamantyl)acetamide: This compound is structurally similar but has the adamantyl group attached at a different position.
1-Acetamidoadamantane: Another related compound with similar uses in pharmaceuticals and materials science.
Uniqueness: Adamantanacetamide is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(2-adamantyl)acetamide |
InChI |
InChI=1S/C12H19NO/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3,(H,13,14) |
InChI Key |
OFEZUSBZKMXQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
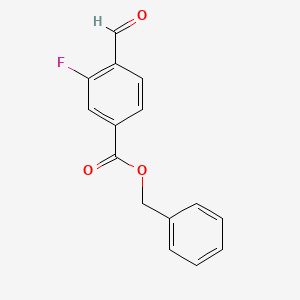
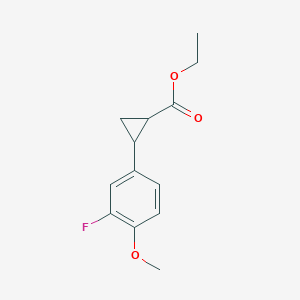
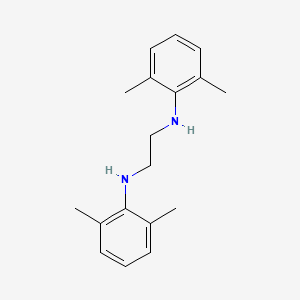
![5,7-Dihydro-5,5,7,7-tetramethyl-3-(3-nitrophenyl)furo[3,4-e]-1,2,4-triazine](/img/structure/B8810270.png)
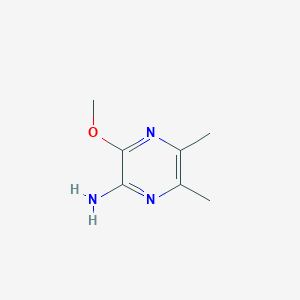
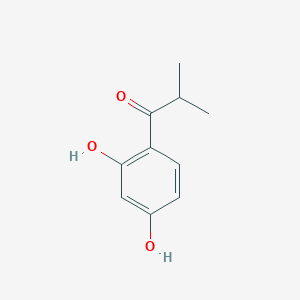
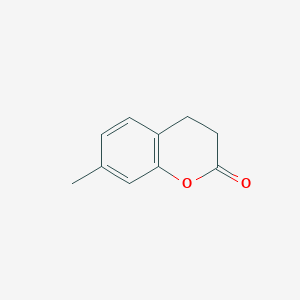
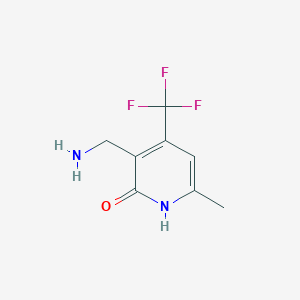
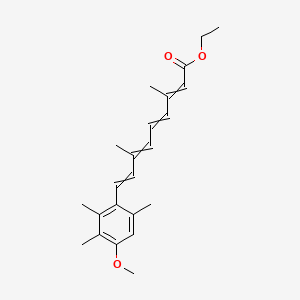
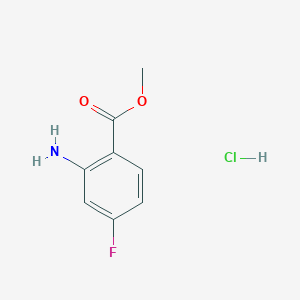
![5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B8810309.png)
